molecular formula C14H12O4S B3126049 2'-Methanesulfonyl-biphenyl-4-carboxylic acid CAS No. 330942-86-4

2'-Methanesulfonyl-biphenyl-4-carboxylic acid

Cat. No.: B3126049
CAS No.: 330942-86-4
M. Wt: 276.31 g/mol
InChI Key: BPZLFXUGRPDDRY-UHFFFAOYSA-N
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Description

2’-Methanesulfonyl-biphenyl-4-carboxylic acid is an organic compound with the molecular formula C14H12O4S. It is a biphenyl derivative where one of the phenyl rings is substituted with a methanesulfonyl group and the other with a carboxylic acid group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methanesulfonyl-biphenyl-4-carboxylic acid typically involves the sulfonation of biphenyl derivatives followed by carboxylation. One common method is the reaction of biphenyl with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated biphenyl is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of 2’-Methanesulfonyl-biphenyl-4-carboxylic acid often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2’-Methanesulfonyl-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

2’-Methanesulfonyl-biphenyl-4-carboxylic acid is extensively used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of organic electronics and advanced materials.

Mechanism of Action

The mechanism of action of 2’-Methanesulfonyl-biphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Methanesulfonyl-biphenyl-4-carboxylic acid is unique due to the presence of both the methanesulfonyl and carboxylic acid groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality makes it a valuable compound in synthetic chemistry and material science.

Properties

IUPAC Name

4-(2-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-19(17,18)13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZLFXUGRPDDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219010
Record name 2′-(Methylsulfonyl)[1,1′-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330942-86-4
Record name 2′-(Methylsulfonyl)[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330942-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-(Methylsulfonyl)[1,1′-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.977 g (0.004 mole) of 2′-(methylthio)-1,1′-biphenyl-4-carboxylic acid of Example 14, Step A, in 25 mL of water and 75 mL of acetone was added 10 g. (0.163 mole) of oxone. The mixture was stirred overnight at room temperature. The acetone was removed in vacuo, and the residue was collected (0.80 g) and washed with water to provide a solid, m.p. 273-275° C.
Name
2′-(methylthio)-1,1′-biphenyl-4-carboxylic acid
Quantity
0.977 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.163 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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